molecular formula C19H23FN4O3S B2470609 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide CAS No. 1105251-77-1

1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2470609
CAS No.: 1105251-77-1
M. Wt: 406.48
InChI Key: BXOLVVVAFRCDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-4-carboxamide core linked to a 4-fluorophenyl sulfonyl group and a 2-methyltetrahydrocyclopenta[c]pyrazole moiety. The sulfonyl group enhances binding affinity to hydrophobic enzyme pockets, while the fluorophenyl substituent improves metabolic stability and bioavailability .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3S/c1-23-18(16-3-2-4-17(16)22-23)21-19(25)13-9-11-24(12-10-13)28(26,27)15-7-5-14(20)6-8-15/h5-8,13H,2-4,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOLVVVAFRCDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacology.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C18H21FN4O3S
  • Molecular Weight : 392.45 g/mol

The IUPAC name indicates the presence of a sulfonyl group and a piperidine structure, which are significant for its biological activity.

Research indicates that compounds with similar structures often interact with enzymes or receptors involved in critical biological pathways. For instance, the presence of a fluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

  • Tyrosinase Inhibition : Compounds structurally related to this compound have been studied for their ability to inhibit tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. Inhibitors of TYR can be beneficial in treating hyperpigmentation disorders. For example, derivatives of piperazine with fluorobenzyl groups showed significant inhibitory effects on TYR activity, with IC50 values indicating low micromolar potency .
  • Antimicrobial Activity : The sulfonamide moiety is known for its antimicrobial properties. Compounds containing sulfonyl groups have demonstrated efficacy against various bacterial strains by inhibiting bacterial growth through interference with folate synthesis pathways.
  • Anticancer Potential : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines. This activity may be attributed to the compound's ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of several piperazine derivatives on TYR, revealing that compounds with fluorinated aromatic rings exhibited competitive inhibition. The study reported IC50 values ranging from 5 to 40 µM for various derivatives . This suggests that this compound could potentially show similar inhibitory effects.

Case Study 2: Antimicrobial Activity

Another research effort focused on the synthesis of sulfonamide derivatives and their antimicrobial activities against common pathogens. Compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) as low as 10 µg/mL . This reinforces the potential of sulfonamide-containing compounds in developing new antimicrobial agents.

Data Tables

Compound Target Enzyme IC50 (µM) Activity Type
Compound ATyrosinase5Inhibitor
Compound BTyrosinase20Inhibitor
Compound CBacterial Growth10Antimicrobial

Comparison with Similar Compounds

Key Observations:

  • Sulfonamide Variations : The 4-fluorophenyl sulfonyl group in the target compound contrasts with bulkier substituents (e.g., 2-chloro-5-nitrophenyl in ), which may reduce solubility but enhance target specificity.
  • Synthetic Efficiency : Yields for analogs range from 28% to 32%, suggesting that the target compound’s synthesis may require optimization of coupling reagents or purification methods .

Key Observations:

  • Lipophilicity : The target compound’s predicted LogP (~3.2) is lower than Example 53’s (~4.8), likely due to its compact cyclopenta[c]pyrazole vs. the chromen-4-one in . This may enhance aqueous solubility.
  • Bioactivity Trends : Sulfonamide-piperidine hybrids (e.g., ) show antimycobacterial activity, while pyrazole-sulfonamides (e.g., ) target Gram-positive bacteria. The target compound’s cyclopenta[c]pyrazole could modulate selectivity for kinases or proteases.

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs, extending half-life .
  • Piperidine vs. Pyrazole Cores : Piperidine-4-carboxamide derivatives (e.g., ) exhibit broader target engagement than pyrazole-5-carboxamides (e.g., ), likely due to conformational flexibility.
  • Sulfonamide Linkers: Electron-withdrawing substituents (e.g., -NO₂ in ) improve enzyme binding but may increase toxicity. The target compound’s 4-fluorophenyl balance offers moderate electronegativity with lower toxicity risks.

Q & A

Q. What synthetic methodologies are effective for constructing the piperidine-4-carboxamide core in this compound?

The synthesis of the piperidine-4-carboxamide moiety typically involves:

  • Stepwise coupling : Reacting a piperidine derivative with a carboxylic acid activating agent (e.g., EDCl or HATU) to form an intermediate active ester, followed by nucleophilic substitution with the tetrahydrocyclopenta[c]pyrazol-3-amine group .
  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive amines during sulfonylation steps, ensuring regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C are preferred to minimize side reactions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish the sulfonyl and fluorophenyl groups in structural characterization?

  • ¹H NMR : The sulfonyl group deshields adjacent protons, causing downfield shifts (δ 7.5–8.5 ppm for aromatic protons). The fluorophenyl group shows splitting patterns (e.g., doublets) due to coupling with ¹⁹F .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent .
  • Heteronuclear correlation (HMBC) : Correlates sulfonyl sulfur with adjacent carbons to confirm connectivity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Use recombinant kinases or phosphatases (e.g., tyrosine phosphatase targets) with fluorescent substrates (e.g., p-nitrophenyl phosphate) to measure IC₅₀ values .
  • Cellular permeability : Assess via Caco-2 cell monolayers, with LC-MS quantification to determine apparent permeability (Papp) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.